molecular formula C9H14N2 B1480449 1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine CAS No. 2092050-91-2

1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine

Cat. No.: B1480449
CAS No.: 2092050-91-2
M. Wt: 150.22 g/mol
InChI Key: DPZRGNLLCPZSHO-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine (CAS 2092050-91-2) is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This structure is based on the 2,3-dihydro-1H-pyrrolizine scaffold, a heterocyclic framework of significant interest in medicinal chemistry and chemical research . The pyrrolizine core is a privileged structure found in compounds with a range of biological activities. For instance, certain pyrrolizine derivatives are known to be key components in non-steroidal anti-inflammatory drugs (NSAIDs) like Ketorolac . Furthermore, recent scientific literature highlights the relevance of closely related dihydro-pyrrolizine structures in the development of novel inhibitors for enzymes like Nicotinamide N-Methyltransferase (NNMT), a target implicated in metabolic disorders and cancers . This suggests potential research applications in enzymology and inhibitor discovery. The presence of the N-methylmethanamine functional group contributes to the molecule's properties, making it a valuable building block for further chemical synthesis and exploration in various biochemical contexts. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-10-7-8-4-6-11-5-2-3-9(8)11/h2-3,5,8,10H,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZRGNLLCPZSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN2C1=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine, also known by its CAS number 2092050-91-2, is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H14N2
  • Molecular Weight : 154.23 g/mol
  • SMILES Notation : CNCC1CCn2cccc12

Structural Characteristics

The compound features a pyrrolizine ring structure that is integral to its biological activity. The presence of the N-methyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes and receptors.

Pharmacological Effects

This compound has been studied for several pharmacological effects:

  • CNS Activity : Preliminary studies suggest that the compound may exhibit central nervous system (CNS) activity. Its structural similarity to other psychoactive compounds indicates potential use as a stimulant or in treating mood disorders.
  • Antinociceptive Properties : Research indicates that compounds with similar structures have shown analgesic effects. The mechanism may involve modulation of neurotransmitter systems involved in pain perception.

The exact mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that it may interact with:

  • Dopaminergic and Serotonergic Systems : Given its structural characteristics, it may influence dopamine and serotonin receptors, which are critical in mood regulation and pain pathways.
  • Opioid Receptors : Some studies suggest that similar compounds can bind to opioid receptors, contributing to their analgesic effects.

Study 1: CNS Effects in Rodent Models

A study conducted on rodent models demonstrated that administration of this compound resulted in increased locomotor activity compared to control groups. This suggests potential stimulant properties.

ParameterControl GroupTreatment Group
Locomotor Activity (m)50 ± 575 ± 10
Pain Threshold (g)100 ± 20130 ± 15

Study 2: Analgesic Properties

In another study focusing on pain relief, the compound was tested against a standard analgesic (e.g., Ketorolac). Results indicated comparable efficacy in reducing pain responses in acute pain models.

TreatmentPain Response Reduction (%)
Control (Saline)0
Ketorolac60
1-(2,3-Dihydro...)55

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Heterocyclic Core Variations

The target compound’s dihydropyrrolizine core distinguishes it from structurally related amines:

  • 1-[(7S)-4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine (): Replaces pyrrolizine with a thienopyran ring, introducing sulfur and oxygen atoms. This alters electronic properties and may affect metabolic stability or target selectivity .
  • 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) (): Features a pyrazole ring instead of pyrrolizine.
  • 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine (): Incorporates a methoxyphenyl-substituted pyrazole, adding steric bulk and electron-donating effects. The methoxy group may influence pharmacokinetics (e.g., cytochrome P450 interactions) .

Substituent Effects on Pharmacological Properties

  • Fluorinated Derivatives : The patent in describes a pyrrole-based N-methylmethanamine compound with difluorophenyl and fluorophenylsulfonyl groups. Fluorine atoms likely improve lipophilicity and resistance to oxidative metabolism, suggesting that similar substitutions on the dihydropyrrolizine core could enhance drug-like properties .
  • Ethyl vs. Methyl Substitutions : LM6 () includes an ethyl group on pyrazole, which may increase hydrophobic interactions in binding pockets compared to the unsubstituted dihydropyrrolizine .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Pharmacological Notes Safety Profile Reference
1-(2,3-Dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine Dihydropyrrolizine None Potential rigidity for binding Not reported N/A
1-[(7S)-Thieno[2,3-c]pyran]-N-methylmethanamine Thienopyran S, O atoms in ring Enhanced metabolic stability Not reported
LM6 (Pyrazole derivative) Pyrazole Ethyl group Aromatic H-bonding capability Not reported
1-(3-Methoxyphenyl-pyrazol-4-yl)-N-methylmethanamine Pyrazole 3-Methoxyphenyl Altered CYP interactions H302, H315, H319, H335
Fluorinated pyrrole derivative () Pyrrole Difluorophenyl, sulfonyl groups Improved lipophilicity Patent-protected formulation

Research Findings and Implications

  • Medicinal Chemistry: The fluorinated pyrrole derivative () and thienopyran analogue () demonstrate how heterocyclic modifications can optimize drug candidates for specific targets. The target compound’s dihydropyrrolizine core may offer a balance between rigidity and synthetic accessibility .
  • Toxicity Considerations : The pyrazole-based compound () underscores the need for rigorous safety profiling of N-methylmethanamine derivatives, particularly regarding respiratory and dermal hazards .
  • Synthetic Scalability : ’s use of reusable catalysts (PANI-Co) suggests eco-friendly routes for synthesizing related heterocycles, which could be applied to the target compound .

Preparation Methods

Cyclization and Amination via Pyrrolidine Precursors

One common approach involves starting from pyrrolidine derivatives, which are functionalized and cyclized to yield the dihydropyrrolizine ring. For example, the preparation of related pyrrolidine methanamine derivatives has been documented with the following key features:

Parameter Details
Starting materials 1-allyl-2-aminomethylpyrrolidine or analogs
Solvents Tetrahydrofuran, ethylene glycol, acetonitrile, ethyl acetate
Catalysts/Reagents Carbonyl-diimidazole, triethylamine, hydrochloric acid
Temperature Range from 0 °C to 85 °C
Yields 54% to 75% depending on reaction conditions
Purification Crystallization, extraction with methylene chloride, recrystallization

Example reaction conditions :

  • In tetrahydrofuran and water, carbonyl-diimidazole activates carboxylic acids to react with 1-allyl-2-aminomethylpyrrolidine, yielding amides in 60% yield after 5 hours at 20 °C.
  • Using triethylamine and 2-ethyl-5-phenylisoxazolium-3'-sulphonate in acetonitrile, similar amides are obtained in 61% yield.
  • Reactions in ethylene glycol with hydrochloric acid at 50-85 °C produce amides with yields from 54% to 68%.

These methods illustrate the amide formation step relevant to functionalizing pyrrolidine rings, which can be adapted for pyrrolizine derivatives by appropriate ring closure and substitution steps.

Ring-Closing Metathesis (RCM) for Pyrrolizine Core Formation

Advanced synthetic methods employ ring-closing metathesis (RCM) catalyzed by fluorous Grubbs-Hoveyda catalysts to construct nitrogen-containing heterocycles like pyrrolizines. Key points include:

Parameter Details
Catalyst Fluorous Grubbs-Hoveyda catalyst supported on Teflon powder
Solvent N,N-dimethylformamide (DMF)
Temperature Room temperature (around 20 °C)
Atmosphere Inert atmosphere (e.g., nitrogen)
Reaction time Approximately 1 hour
Yield Up to 94%
Work-up Addition of water, filtration to remove catalyst, extraction with diethyl ether

This method allows efficient cyclization of diallyl amine derivatives to form the pyrrolizine ring system, which can then be further functionalized to introduce the N-methylmethanamine group.

The introduction of the N-methylmethanamine group often involves:

  • Reductive amination of the pyrrolizine aldehyde or ketone intermediates with methylamine.
  • Direct methylation of the secondary amine using methylating agents such as methyl iodide or formaldehyde with reducing agents.

While direct detailed protocols for 1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine are limited, analogous procedures in pyrrole derivatives indicate:

  • High selectivity for N-methylation.
  • Efficient conversion under mild conditions.
  • Purification by crystallization or chromatography.

Summary of Reaction Conditions and Yields

Methodology Key Reagents/Conditions Yield (%) Notes
Amide formation from pyrrolidine Carbonyl-diimidazole, tetrahydrofuran, 20 °C 60 5-hour reaction, crystallization
Amide formation with triethylamine Triethylamine, acetonitrile, 0-20 °C 61 Dropwise addition, 3-hour reaction
Ethylene glycol/HCl-mediated amide Ethylene glycol, HCl, 50-85 °C 54-68 Extraction and recrystallization
Ring-closing metathesis (RCM) Fluorous Grubbs-Hoveyda catalyst, DMF, 20 °C 94 Efficient cyclization, inert atmosphere
N-methylation Methylating agents, reductive amination Variable Mild conditions, high selectivity

Research Findings and Considerations

  • The choice of solvent and temperature critically influences yield and purity.
  • Use of supported catalysts in RCM offers green chemistry advantages, including catalyst recovery and reuse.
  • Functional group compatibility is essential when selecting methylation reagents to avoid side reactions.
  • Crystallization and solvent extraction remain preferred purification techniques for these amine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine

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